Product packaging for CGS 35066(Cat. No.:CAS No. 261619-50-5)

CGS 35066

Cat. No.: B1662945
CAS No.: 261619-50-5
M. Wt: 349.27 g/mol
InChI Key: CRUVAUSVWLATAE-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Endothelin System Modulation

CGS 35066 functions as a selective endothelin-converting enzyme-1 (ECE-1) inhibitor. bio-techne.comrndsystems.comtocris.comnih.govmedchemexpress.com This selectivity is crucial as it targets the specific enzyme responsible for the final cleavage of big ET-1 to the active ET-1 peptide. ahajournals.orgahajournals.org By inhibiting ECE-1, this compound effectively reduces the formation of ET-1, thereby mitigating its potent vasoconstrictive and other pathological effects. bio-techne.comrndsystems.comtocris.commedchemexpress.comharvardapparatus.comacs.org This mechanism of action positions this compound as a valuable pharmacological tool for investigating the role of ECE-1 in various disease states and as a potential therapeutic agent. acs.orgresearchgate.net

Historical Development and Derivation

The development of this compound emerged from a concerted effort to design highly effective and selective non-peptidic inhibitors of human ECE-1. acs.orgresearchgate.netnih.govresearchgate.net This research was driven by the recognition of the endothelin system's involvement in numerous cardiovascular disorders and the need for more targeted pharmacological interventions. nih.govresearchgate.net

Evolution from Precursor Compounds (e.g., CGS 26303) and Design Optimization

This compound's development is a direct result of the optimization of earlier lead compounds, notably CGS 26303. CGS 26303 was initially identified as a dual inhibitor of both ECE-1 and neutral endopeptidase 24.11 (NEP). acs.orgresearchgate.netnih.govresearchgate.net While CGS 26303 demonstrated efficacy in animal disease models, its inhibitory activity against human ECE-1 was reported with an IC50 of 410 nM, whereas it was a more potent inhibitor of NEP, with an IC50 of 1 nM. nih.gov

The primary objective of the subsequent design optimization was to enhance the potency and, critically, the selectivity of the compound specifically for ECE-1 inhibition. acs.orgresearchgate.netnih.govresearchgate.net Researchers achieved this through targeted structural modifications. Specifically, the biphenyl (B1667301) and tetrazol groups present in CGS 26303 were replaced with a dibenzofuran (B1670420) and a carboxylic acid moiety, respectively. acs.orgresearchgate.netnih.gov This strategic chemical alteration led to the synthesis of this compound, an aminophosphonate derivative. medchemexpress.com

The optimization proved highly successful, significantly improving the compound's profile. This compound demonstrated a potent inhibitory activity against ECE-1 with an IC50 of 22 nM. bio-techne.comrndsystems.comtocris.commedchemexpress.comnih.gov Concurrently, its inhibitory activity against NEP was markedly weakened, with an IC50 of 2.3 µM. bio-techne.comrndsystems.comtocris.commedchemexpress.comnih.gov This translates to this compound being over 100-fold more selective for ECE-1 over NEP, and approximately 48,000-fold more selective towards ECE-1 inhibition versus NEP inhibition compared to its precursor, CGS 26303. bio-techne.comrndsystems.comtocris.commedchemexpress.comnih.govresearchgate.net This enhanced selectivity made this compound a superior tool for dissecting the specific roles of ECE-1 in various biological processes. acs.orgresearchgate.netnih.gov

Detailed Research Findings

This compound has been extensively studied in preclinical models, demonstrating its pharmacological properties as a potent and selective ECE-1 inhibitor.

Enzyme Inhibition Profile: this compound exhibits a high degree of selectivity for ECE-1 over NEP 24.11. The inhibitory concentrations (IC50) are summarized in the table below. bio-techne.comrndsystems.comtocris.commedchemexpress.com

Table 1: Inhibitory Concentrations (IC50) of this compound

Enzyme TargetIC50 Value (nM)Selectivity (vs. NEP)
Human Endothelin-Converting Enzyme-1 (ECE-1)22>100-fold
Rat Kidney Neutral Endopeptidase 24.11 (NEP)2300 (2.3 µM)-

Cardiovascular Effects: In conscious, catheterized rats, this compound effectively blocked the pressor responses induced by big endothelin-1 (B181129) (big ET-1). medchemexpress.com The compound demonstrated a dose-dependent reduction in mean arterial pressure (MAP) increases caused by big ET-1. medchemexpress.com

Table 2: Inhibition of Big ET-1 Induced Pressor Response by this compound in Conscious Rats

This compound Dose (mg/kg i.v.)% Blockade of Pressor Response (30 min post-treatment)% Blockade of Pressor Response (120 min post-treatment)
0.361 ± 729 ± 7
1.078 ± 463 ± 5
3.093 ± 463 ± 5
10.098 ± 284 ± 10

Data are presented as mean ± standard error of the mean. medchemexpress.com

Furthermore, this compound was shown to decrease mean arterial blood pressure (MABP) in both normotensive rats and spontaneously hypertensive rats (SHRs), with a more pronounced antihypertensive effect observed in SHRs. harvardapparatus.com When administered alongside the angiotensin-converting enzyme (ACE) inhibitor benazepril (B1667978), this compound produced additive antihypertensive effects in normotensive rats. harvardapparatus.com Notably, this compound did not affect the pressor response induced by angiotensin-I, indicating its specificity and absence of activity against ACE. medchemexpress.com

Cerebrovascular and Renal Effects: this compound has demonstrated efficacy in attenuating cerebral vasospasm following subarachnoid hemorrhage (SAH). In New Zealand white rabbits subjected to SAH, continuous intravenous infusion of this compound significantly prevented and reversed arterial narrowing. bio-techne.comrndsystems.comtocris.comnih.gov Histological studies revealed that this compound also prevented pathological changes, such as endothelial corrugation and vacuole formation in endothelial cells, which were observed in vehicle-treated SAH groups. nih.gov

In a piglet unilateral ureteral obstruction model used to study kidney injury, this compound was employed as an endothelin-converting enzyme inhibitor. bio-techne.comtocris.com Additionally, in a rat model of acute pulmonary arterial hypertension (APAH) induced by air embolism, this compound was effective in reducing the acute elevation of right ventricular systolic pressure (RVSP). nih.gov

Interaction with Endothelin System Components: Studies have shown that this compound can mimic the effects of CGS 26303 in stimulating ECE-1 expression in endothelial cells, suggesting that this effect is specific to ECE-1 inhibition. nih.gov While this compound at a dose of 1 mg/kg had no effect on plasma immunoreactive atrial natriuretic peptide (irANP) levels, a higher dose of 30 mg/kg was observed to double irANP levels. medchemexpress.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16NO6P B1662945 CGS 35066 CAS No. 261619-50-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-dibenzofuran-3-yl-2-(phosphonomethylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16NO6P/c18-16(19)13(17-9-24(20,21)22)7-10-5-6-12-11-3-1-2-4-14(11)23-15(12)8-10/h1-6,8,13,17H,7,9H2,(H,18,19)(H2,20,21,22)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRUVAUSVWLATAE-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)CC(C(=O)O)NCP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)C[C@@H](C(=O)O)NCP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16NO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261619-50-5
Record name CGS 35066
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0261619505
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Enzymatic Inhibition Profile and Selectivity of Cgs 35066

Endothelin-Converting Enzyme-1 (ECE-1) Inhibition Characteristics

CGS 35066 demonstrates significant inhibitory effects on ECE-1, an enzyme crucial for the biosynthesis of the potent vasoconstrictor endothelin-1 (B181129) (ET-1) from its precursor, big endothelin-1.

Potency and Efficacy in ECE-1 Regulation

This compound is characterized as a potent inhibitor of human ECE-1, exhibiting an in vitro half-maximal inhibitory concentration (IC50) of 22 nM. bio-techne.comrndsystems.comnih.govtocris.commedchemexpress.commedchemexpress.comnih.govacs.orgresearchgate.net This inhibitory potency translates to significant efficacy in biological systems. In vivo studies have shown that this compound can effectively block the pressor responses induced by big endothelin-1 (big ET-1) in conscious rats. nih.govnih.govacs.orgresearchgate.net For instance, it has been observed to inhibit the pressor response to big ET-1 by 84%. nih.gov Such sustained inhibitory activity highlights its potential as a pharmacological tool for modulating ET-1 production. nih.govacs.orgresearchgate.net

Table 1: In Vitro Inhibitory Potency of this compound

Enzyme TargetIC50 (nM)
Endothelin-Converting Enzyme-122
Neutral Endopeptidase 24.112300

Mechanistic Aspects of ECE-1 Interaction

This compound functions as an aminophosphonate inhibitor of ECE-1. medchemexpress.commedchemexpress.com This class of compounds typically interacts with the active site of metalloproteases like ECE-1. Research indicates that this compound, similar to the dual ECE/NEP inhibitor CGS 26303, can lead to an increase in ECE-1 expression in endothelial cells. nih.gov This upregulation of ECE-1 protein content appears to be mediated by an accumulation of big endothelin-1, which subsequently stimulates ECE-1 promoter activity and mRNA expression. nih.gov This suggests a feedback mechanism where inhibition of ECE-1 activity, leading to substrate accumulation, can influence the enzyme's cellular levels.

Selective Inhibition over Other Peptidases

A crucial aspect of this compound's pharmacological profile is its selectivity, particularly its differentiation from other related peptidases.

Differentiation from Neutral Endopeptidase 24.11 (NEP)

This compound exhibits significant selectivity for ECE-1 over Neutral Endopeptidase 24.11 (NEP), also known as neprilysin. bio-techne.comrndsystems.comnih.govtocris.commedchemexpress.commedchemexpress.com Its IC50 value for NEP is reported to be 2300 nM (or 2.3 µM), demonstrating a greater than 100-fold selectivity for ECE-1 compared to NEP. bio-techne.comrndsystems.comtocris.comnih.govacs.orgresearchgate.net This marked difference in inhibitory potency is a key characteristic, distinguishing it from less selective inhibitors that might affect multiple peptidase pathways. The structural modifications in this compound, such as the replacement of the biphenyl (B1667301) and tetrazol groups found in earlier compounds like CGS 26303 with a dibenzofuran (B1670420) and carboxylic acid, were critical in achieving this enhanced selectivity for ECE-1 while significantly weakening its NEP inhibitory activity. nih.govnih.govacs.org

Table 2: Selectivity Profile of this compound

Enzyme TargetIC50 (nM)Selectivity Ratio (vs. ECE-1)
Endothelin-Converting Enzyme-1221x
Neutral Endopeptidase 24.112300>100x

Pharmacological Characterization of Cgs 35066 in Biological Systems

In Vitro Pharmacological Responses

In vitro studies have characterized CGS 35066 as a highly selective inhibitor of ECE-1. medchemexpress.comnih.govbio-techne.comrndsystems.comnih.gov Its inhibitory activity extends to human ECE-1 and, to a lesser extent, rat kidney neutral endopeptidase 24.11 (NEP). medchemexpress.comnih.govbio-techne.comrndsystems.comnih.gov

Modulation of Big Endothelin-1 (B181129) Induced Effects

This compound effectively inhibits the activity of human ECE-1 with an IC₅₀ value of 22 nM. medchemexpress.comnih.govbio-techne.comrndsystems.comnih.gov This demonstrates a high potency for ECE-1 inhibition. medchemexpress.comnih.govbio-techne.comrndsystems.comnih.gov In contrast, its inhibitory effect on rat kidney neutral endopeptidase 24.11 (NEP) is significantly weaker, with an IC₅₀ value of 2.3 µM, indicating a selectivity ratio of over 100-fold for ECE-1 over NEP. medchemexpress.comnih.govbio-techne.comrndsystems.comnih.gov This selectivity is crucial as it suggests a targeted action on the endothelin pathway. bio-techne.comrndsystems.comnih.gov

Functionally, this compound has been shown to block the hypertensive effects induced by big endothelin-1 (big ET-1) in vitro. bio-techne.comrndsystems.com Big ET-1 is the precursor to the potent vasoconstrictor endothelin-1 (ET-1), and ECE-1 is responsible for its conversion. nih.govnih.gov By inhibiting ECE-1, this compound prevents the formation of active ET-1 from its precursor, thereby modulating the downstream effects of the endothelin system. nih.govnih.gov Studies have shown that this compound can block the increase in ET-1 synthesis induced by factors such as TWEAK in human endothelial cells. oup.comoup.com

Table 1: In Vitro Inhibitory Activity of this compound

Enzyme TargetIC₅₀ Value (nM)Selectivity (vs. NEP)
Human Endothelin-Converting Enzyme-1 (ECE-1)22 ± 0.9 nih.gov>100-fold bio-techne.comrndsystems.com
Rat Kidney Neutral Endopeptidase 24.11 (NEP)2300 ± 30 nih.gov

Cellular Responses and Signaling Pathways

This compound, as a selective ECE-1 inhibitor, has been observed to influence cellular responses by modulating the availability of big ET-1 and consequently ET-1. nih.govoup.com For instance, in human endothelial cells, this compound was found to block the TWEAK-dependent increase in ET-1 synthesis. oup.comoup.com This suggests that the compound interferes with the signaling cascade that leads to ET-1 production. oup.com Furthermore, this compound has been shown to mimic the effects of CGS-26303, another ECE-1 inhibitor, by stimulating ECE-1 expression in cells through the accumulation of big ET-1. nih.govresearchgate.net This implies a feedback mechanism where the inhibition of ECE-1 leads to an accumulation of its substrate, big ET-1, which in turn can influence ECE-1 synthesis. nih.gov The effect of accumulated big ET-1 on ECE-1 synthesis appears to be independent of ET-1 receptor interaction. nih.gov

In Vivo Pharmacological Effects

The in vivo effects of this compound have been characterized in various animal models, demonstrating its impact on systemic hemodynamics, cerebrovascular regulation, and renal physiological modulation. nih.govbio-techne.comnih.govresearchgate.netharvardapparatus.comnih.govnih.govnih.govahajournals.org

Systemic Hemodynamic Impact

In conscious, catheterized rats, this compound has been shown to significantly reduce the pressor responses induced by big ET-1. nih.govnih.gov For example, intravenous doses of this compound (0.3, 1.0, 3.0, and 10.0 mg/kg) blocked big ET-1-induced increases in mean arterial pressure (MAP) by 61% to 98% at 30 minutes and 29% to 84% at 120 minutes. nih.gov This highlights its potent and sustained ECE-1 inhibitory activity in vivo. nih.gov

Continuous intra-arterial administration of this compound (30 mg/kg) decreased mean arterial blood pressure (MABP) in both conscious normotensive rats and spontaneously hypertensive rats (SHRs). harvardapparatus.comnih.gov The antihypertensive effect was more pronounced in SHRs. harvardapparatus.comnih.gov When combined with an angiotensin-converting enzyme (ACE) inhibitor like benazepril (B1667978), this compound demonstrated additive antihypertensive effects in normotensive rats, suggesting the involvement of both the endothelin and renin-angiotensin systems in normal blood pressure regulation. harvardapparatus.comnih.gov However, in SHRs, the ACE inhibitor alone was sufficient to strongly inhibit elevated blood pressure, indicating a dominant role of the renin-angiotensin system in this hypertensive model. harvardapparatus.comnih.gov

Table 2: In Vivo Inhibition of Big ET-1 Induced Pressor Response by this compound in Rats

This compound Dose (mg/kg i.v.)% Blockade of MAP Increase (30 min)% Blockade of MAP Increase (120 min)
0.361 ± 7 nih.gov29 ± 7 nih.gov
1.078 ± 4 nih.gov63 ± 5 nih.gov
3.093 ± 4 nih.gov63 ± 5 nih.gov
10.098 ± 2 nih.gov84 ± 10 nih.gov

Cerebrovascular Regulation

This compound has been investigated for its role in cerebrovascular regulation, particularly in the context of cerebral vasospasm. bio-techne.comrndsystems.com Studies have shown that this compound can reduce the magnitude of cerebral vasospasm following subarachnoid hemorrhage (SAH). bio-techne.comrndsystems.com Continuous intravenous infusion of this compound significantly prevented and reversed arterial narrowing in the basilar artery after SAH induction in animal models. nih.gov Histological examinations revealed that this compound prevented pathomorphological changes in the basilar artery, such as endothelial corrugation and vacuole formation, which are typically observed after SAH. nih.gov These findings suggest that this compound can mitigate the pathological changes in vascular walls associated with SAH. nih.gov

Renal Physiological Modulation

This compound has demonstrated significant effects on renal physiology, primarily through its ECE-1 inhibitory action, which impacts the local endothelin system in the kidneys. researchgate.netnih.govahajournals.orgtandfonline.comresearchgate.net In a mouse model of trichloroethylene (B50587) (TCE)-induced kidney injury, treatment with this compound led to a decrease in kidney ET-1 levels, along with reduced levels of tumor necrosis factor-alpha (TNF-α) and vascular cell adhesion molecule-1 (VCAM-1). researchgate.net This was accompanied by an improvement in renal function. researchgate.net Furthermore, this compound treatment resulted in increased levels of kidney vascular endothelial growth factor-A (VEGF-A), glomerular endothelial cell glypican1, and syndecan1, suggesting alleviation of endothelial cell damage and promotion of endothelial cell repair. researchgate.net

In models of rhabdomyolysis-induced acute kidney injury (AKI), post-injury inhibition of ECE-1 with this compound reversed the increase in urinary and kidney tissue ET-1, and attenuated the associated morphological kidney damage. nih.govresearchgate.net These findings indicate that this compound can mitigate kidney injury by inhibiting ET-1 expression and promoting endothelial cell repair. researchgate.netnih.gov The compound's ability to almost completely abolish vascular responses to big ET-1 in isolated mesenteric arteries, even in the presence of NO synthase inhibition, further underscores its potent effect on the endothelin system in the vasculature, which is critical for renal blood flow regulation. ahajournals.org

Preclinical Investigations of Cgs 35066

Efficacy in Disease Models

Alzheimer's Disease Pathogenesis (Aβ Modulation)

The endothelin-converting enzyme family, particularly ECE-1, plays a significant role in the pathogenesis of Alzheimer's disease (AD) due to its capacity to degrade amyloid-beta (Aβ) peptides nih.govunimelb.edu.au. Aβ peptides are central to AD pathology, accumulating in the brain to form amyloid plaques, which are a hallmark of the disease nih.govuni-freiburg.denih.govuni-freiburg.de.

Research indicates that ECE-1 is involved in the clearance of Aβ nih.govunimelb.edu.au. Consequently, the inhibition of ECE-1, including by compounds like CGS 35066, can lead to an increase in Aβ concentrations unimelb.edu.au. This effect is in contrast to other enzyme inhibitors, suggesting a specific role for ECE-1 in Aβ metabolism. The involvement of ECE in AD pathogenesis makes ECE-1 inhibitors like this compound relevant tools for investigating therapeutic strategies aimed at modulating Aβ levels nih.gov.

Influence on Endothelin System Homeostasis

The endothelin system is crucial for maintaining vascular homeostasis, with Endothelin-1 (B181129) (ET-1) being a key vasoactive peptide nih.govbio-techne.comnih.gov. ET-1 is primarily generated from its inactive precursor, big endothelin-1 (big ET-1), through the proteolytic action of endothelin-converting enzyme-1 (ECE-1) nih.govbio-techne.comnih.gov. This compound, as a potent ECE-1 inhibitor, provides a means to investigate the intricate regulation and physiological impact of this system uni.lu.

Regulation of Endothelin-1 Synthesis and Levels

This compound effectively blocks the enzymatic conversion of big ET-1 to active ET-1, thereby influencing ET-1 synthesis and circulating levels nih.govinvivochem.cnbio-techne.comuni.lu. Experimental findings demonstrate that this compound can inhibit the production of ET-1. For instance, in studies involving human endothelial cells, the TWEAK-dependent increase in ET-1 synthesis was significantly blocked by the addition of 5 µM this compound bio-techne.comuni.lu. This highlights that ECE-1 activity is a critical determinant of ET-1 synthesis, and its blockade by this compound can exert a beneficial effect in conditions where ET-1 overproduction is implicated bio-techne.com.

Impact on Endothelin-Converting Enzyme-1 Expression

Beyond its direct inhibition of ECE-1 activity, this compound has been shown to influence ECE-1 expression. Studies indicate that this compound can mimic the effects of other ECE-1 inhibitors, such as CGS-26303, on ECE-1 expression ebi.ac.uk. This effect is primarily mediated by the accumulation of big ET-1, the substrate of ECE-1, which occurs when the enzyme's activity is inhibited ebi.ac.uk. The accumulation of big ET-1 in cells and supernatants following ECE-1 inhibition leads to significant increases in ECE-1 protein content and ECE-1 promoter activity ebi.ac.uk. This suggests a feedback mechanism where the buildup of the substrate (big ET-1) upregulates the expression of the enzyme (ECE-1), potentially as a compensatory response to sustained inhibition ebi.ac.uk.

Comparative Pharmacological Analyses of Cgs 35066

Comparison with Other Endothelin-Converting Enzyme (ECE) Inhibitors

CGS 35066 demonstrates potent inhibitory activity against endothelin-converting enzyme-1 (ECE-1), with an IC50 value of 22 nM wikipedia.orgfishersci.nlfishersci.camims.comtocris.com. This potency was achieved through structural modifications from a precursor compound, CGS 26303 mims.comtocris.com. While CGS 26303 was primarily a more potent inhibitor of neutral endopeptidase 24.11 (NEP) with an IC50 of 1 nM, and less potent against ECE-1 (IC50 of 410 nM), this compound was specifically optimized for increased potency and selectivity towards ECE-1 mims.com.

Another notable ECE inhibitor, phosphoramidon (B1677721), is characterized as a dual inhibitor of both NEP and ECE daneshyari.com. Its IC50 values for ECE-1 have been reported to range from 14 nM to 8 µM, with potency being significantly higher at acidic pH daneshyari.com. In contrast, this compound consistently shows strong ECE-1 inhibition wikipedia.orgfishersci.nlfishersci.camims.com. In in vivo studies, this compound effectively blocked the pressor response induced by big endothelin-1 (B181129) (ET-1) by 84%, demonstrating sustained ECE-1 inhibitory activity wikipedia.orgfishersci.nlmims.comtocris.com. Furthermore, this compound exhibited significantly greater efficiency against the pressor response to big ET-1 compared to endothelin-1 (1-31), a characteristic that distinguishes it from dual inhibitors like phosphoramidon and selective NEP inhibitors like thiorphan.

Table 1: Comparative IC50 Values for ECE-1 and NEP Inhibition

CompoundTarget EnzymeIC50 (nM)Selectivity Ratio (NEP/ECE-1)Source
This compoundECE-122>100-fold wikipedia.orgfishersci.nlfishersci.camims.com
NEP2300 wikipedia.orgfishersci.nlfishersci.camims.com
CGS 26303ECE-1410 mims.com
NEP1 mims.com
PhosphoramidonECE-114 - 8000 (pH-dependent) daneshyari.com
Neprilysin (NEP)3 daneshyari.com

Distinction from Neutral Endopeptidase (NEP) Inhibitors

A key pharmacological property of this compound is its high selectivity for ECE-1 over neutral endopeptidase 24.11 (NEP) wikipedia.orgfishersci.nlfishersci.camims.com. This compound displays more than 100-fold selectivity over NEP, with IC50 values of 22 nM for ECE-1 and 2.3 µM for NEP wikipedia.orgfishersci.nlfishersci.camims.com. This contrasts sharply with compounds like CGS 26303, which showed higher potency for NEP than ECE-1 mims.com.

Dual inhibitors, such as phosphoramidon, inhibit both NEP and ECE daneshyari.com. Similarly, omapatrilat (B1677282) is a vasopeptidase inhibitor that simultaneously inhibits NEP and angiotensin-converting enzyme (ACE). Thiorphan is recognized as a selective NEP inhibitor. Research indicates that the production of ET-1 from endothelin-1 (1-31) is significantly reduced by phosphoramidon and thiorphan, but not by this compound, suggesting a lesser role for ECE in this specific conversion pathway compared to NEP. This further underscores the selective action of this compound primarily on ECE, rather than NEP-mediated pathways.

Combination Therapy Modalities

Co-administration with Angiotensin-Converting Enzyme (ACE) Inhibitors

The co-administration of this compound with angiotensin-converting enzyme (ACE) inhibitors has been investigated for its effects on blood pressure regulation. Continuous intra-arterial administration of this compound alone decreased mean arterial blood pressure (MABP) in both conscious normotensive rats and spontaneously hypertensive rats (SHRs). When the ACE inhibitor benazepril (B1667978) was additionally administered, it further reduced MABP in normotensive rats, indicating an additive antihypertensive effect in this model.

In contrast, in SHRs, while this compound demonstrated antihypertensive effects, the ACE inhibitor benazepril alone was sufficient to strongly inhibit elevated blood pressure. The simultaneous treatment with this compound and benazepril did not yield additional antihypertensive effects in SHRs beyond what was achieved by the ACE inhibitor alone. These findings suggest that both the endothelin (ET) system and the renin-angiotensin system contribute to blood pressure maintenance in normotensive rats, where their combined inhibition provides additive benefits. However, in SHRs, the ACE inhibitor's efficacy appears to be a dominant factor in blood pressure control, potentially overshadowing additional benefits from ECE inhibition in this specific context.

Interactions with Endothelin Receptor Antagonists and Other Channel Blockers

This compound has been studied in combination with endothelin receptor antagonists and other channel blockers, particularly in the context of acute kidney injury (AKI). In a rhabdomyolysis-induced AKI model in rats, this compound (an ECE-1 inhibitor) was administered alongside bosentan (B193191) (a mixed ETA/ETB receptor antagonist) and Pyr3 (a selective TRPC3 channel blocker).

Post-injury administration of this compound, bosentan, and Pyr3 collectively contributed to mitigating kidney damage. Specifically, these inhibitors reduced alterations in glomerular filtration rate (GFR), plasma creatinine, and blood urea (B33335) nitrogen (BUN) levels, and attenuated morphological kidney damage induced by rhabdomyolysis. This suggests that targeting the endothelin system at multiple points, including ECE-1 inhibition by this compound, endothelin receptor blockade, and TRPC3 channel modulation, can be beneficial in addressing kidney injury.

Synthetic Strategies and Chemical Optimization of Cgs 35066

Design Principles for ECE-1 Selectivity

The design of CGS 35066 prioritized high selectivity for ECE-1 over other metalloproteases, particularly neutral endopeptidase 24.11 (NEP) bio-techne.comuni-freiburg.de. This was a significant improvement over its precursor, CGS 26303 nih.gov. CGS 26303 was a dual ECE-1/NEP inhibitor, exhibiting an IC₅₀ of 410 nM against human ECE-1 and a more potent IC₅₀ of 1 nM against NEP nih.gov.

The optimization strategy for this compound involved specific structural modifications to enhance ECE-1 selectivity nih.gov. The primary modification was the replacement of the P1' biphenyl (B1667301) substituent of CGS 26303 with a conformationally restricted 3-dibenzofuranyl group nih.gov. This alteration proved crucial, allowing phosphonomethylcarboxylic acids, such as this compound, to achieve both potent (IC₅₀ = 22 nM for human ECE-1) and highly selective (10⁴-fold vs. NEP) ECE-1 inhibition bio-techne.comnih.govuni-freiburg.de. The carboxylic acid group also played a role in achieving this improved selectivity. This compound is characterized as a potent and selective aminophosphonate inhibitor of ECE-1.

The inhibitory activity of this compound against ECE-1 and NEP is summarized in the table below:

EnzymeIC₅₀ (nM)Selectivity (ECE-1 vs. NEP)
Human ECE-122 bio-techne.comuni-freiburg.de>100-fold bio-techne.comuni-freiburg.de
Rat Kidney NEP2300 bio-techne.comuni-freiburg.de (or 2.3 µM)

Development of Bioavailable Prodrugs (e.g., CGS 35339)

To address potential bioavailability challenges associated with this compound, an orally active prodrug, CGS 35339, was developed. This prodrug was synthesized by introducing two phenyl groups at the phosphonic acid substituent of this compound. The strategy of using esterase-sensitive (acyloxy)alkyl phosphonates or diaryl phosphonate (B1237965) derivatives is a common approach to enhance the bioavailability of ECE inhibitors. The development of CGS 35339 aimed to provide a compound with improved oral activity, thereby facilitating in vivo studies and potential therapeutic applications.

Future Directions and Research Gaps in Cgs 35066 Investigation

Translational Challenges to Advanced Clinical Phases

Despite promising preclinical data, the progression of CGS 35066 and other selective ECE inhibitors into advanced clinical trials has been limited. patsnap.com While this compound effectively blocks the pressor response to big ET-1 in animal models, demonstrating in vivo ECE-1 inhibition, its clinical development has not advanced significantly. nih.govnih.gov The public domain lacks extensive clinical safety and efficacy profiles for these compounds. patsnap.com

One significant challenge lies in demonstrating a clear clinical benefit over existing therapies. patsnap.com The development of vasopeptidase inhibitors, such as omapatrilat (B1677282), which targeted both ECE and neutral endopeptidase (NEP), was halted due to a higher incidence of angioedema compared to standard angiotensin-converting enzyme (ACE) inhibitors. researchgate.net Although this compound is highly selective for ECE-1 over NEP, concerns about potential class-specific side effects may have contributed to a cautious approach in clinical development. nih.govmedchemexpress.com

Furthermore, the focus of much of the existing literature has been on the pharmacodynamic properties of these inhibitors rather than on establishing comprehensive clinical data. patsnap.com Overcoming this translational gap requires robust clinical trial designs that can clearly delineate the therapeutic advantages and safety of selective ECE-1 inhibition in specific patient populations.

CompoundTarget(s)Reported IC50 (ECE-1)Reported IC50 (NEP)Clinical Status
This compound ECE-1 (selective)22 nM nih.govmedchemexpress.com2.3 µM nih.govmedchemexpress.comPreclinical patsnap.com
CGS 26303 ECE/NEP (dual)410 nM nih.gov1 nM nih.govPreclinical
Daglutril ECE/NEP (dual)Not specifiedNot specifiedClinical Trials patsnap.com
Omapatrilat ACE/NEP (dual)Not applicableNot specifiedDevelopment Halted researchgate.net

Unexplored Therapeutic Potentials and Pathophysiological Roles

The role of the endothelin system extends beyond cardiovascular regulation, suggesting that this compound may have therapeutic potential in a variety of other diseases.

Neurodegenerative Diseases: Research indicates that ECEs play a role in the degradation of β-amyloid (Aβ), the peptide that forms plaques in Alzheimer's disease. In a cellular model, treatment with this compound led to a dose-dependent increase in both intracellular and extracellular Aβ levels. nih.gov This suggests that while inhibiting ECE-1 might be detrimental in Alzheimer's, understanding this pathway could open new therapeutic strategies. The specific role of ECE-1 in Aβ clearance within the brain remains a critical area for further investigation.

Kidney Disease: The endothelin system is implicated in the pathophysiology of acute kidney injury (AKI). Studies in animal models of rhabdomyolysis-induced AKI have shown that post-injury treatment with this compound can attenuate the severity of the injury. uthsc.eduoup.com This highlights a potential therapeutic role for this compound in protecting renal function in conditions associated with intense renal vasoconstriction.

Pulmonary Arterial Hypertension (PAH): ET-1 is a key mediator in the pathogenesis of PAH, a condition characterized by vascular remodeling and proliferation of pulmonary artery smooth muscle cells (PASMCs). ucl.ac.uk this compound has been used in in vitro studies to validate assays confirming the synthesis of mature ET-1 by these cells, underscoring its utility as a research tool and pointing towards its potential to mitigate the effects of local ET-1 production in the pulmonary vasculature. ucl.ac.uk

Other Potential Areas: Preclinical evidence suggests that excessive ET-1 production is involved in cerebrovascular disorders like stroke. patsnap.com ECE inhibitors could potentially improve cerebral blood flow and neurological outcomes. patsnap.com Additionally, the contribution of endothelin signaling to tumor angiogenesis suggests that ECE inhibition could be explored as a potential anti-cancer strategy. patsnap.com

Methodological Advancements for Comprehensive Characterization

To fully understand the therapeutic potential and overcome the challenges associated with this compound, advanced methodological approaches are necessary.

Improved Molecular Design: Advances in medicinal chemistry, including structure-based design and computational modeling, can facilitate the refinement of ECE inhibitors. patsnap.com The goal is to develop molecules with even greater potency and selectivity, potentially minimizing off-target effects and improving the therapeutic window. The creation of orally active prodrugs, such as CGS 35339 derived from this compound, represents a key step in improving drug delivery and clinical applicability. nih.gov

Biomarker-Guided Patient Selection: The development and use of biomarkers to identify patients with elevated ET-1 production could be crucial for successful clinical trials. patsnap.com This would allow for patient stratification, ensuring that the treatment is tested in populations most likely to respond, thereby enhancing the probability of demonstrating clinical efficacy. patsnap.com

Advanced Research Models: Utilizing more complex models, such as humanized animal models or organ-on-a-chip technology, could provide more accurate predictions of the efficacy and safety of this compound in humans. Investigating its effects in specific genetic contexts, for instance in mouse models with knockouts for mast cell proteases, helps to dissect the relative contributions of different pathways in the conversion of big ET-1. sci-hub.st

Chemoinformatics and 'Omics' Technologies: The application of chemoinformatics and data mining techniques can help in building quantitative structure-activity relationship (QSAR) models. researchgate.net These models can predict the biological activity of new compounds based on their molecular structure, accelerating the discovery of next-generation ECE inhibitors. Furthermore, 'omics' platforms can provide a systems-level understanding of the biological effects of this compound, potentially revealing novel mechanisms of action and identifying unforeseen therapeutic opportunities or risks.

Q & A

Q. What animal models are appropriate for studying this compound's effects on renal or cardiovascular systems?

  • Methodological Answer : Wistar Kyoto (WKY) rats are validated for renal studies, as demonstrated in glycerol-induced acute kidney injury models. Key parameters include urine biomarkers (e.g., endothelin system markers) and glomerular filtration rate (GFR) measurements. For cardiovascular research, conscious catheterized rats are used to assess pressor responses to big endothelin-1 (big ET-1), with dose-dependent inhibition of mean arterial pressure (MAP) as a primary endpoint .

Advanced Research Questions

Q. How can researchers validate the selectivity of this compound for endothelin-converting enzyme (ECE) over neutral endopeptidase (NEP) in vitro and in vivo?

  • Methodological Answer :
  • In vitro : Compare IC₅₀ values using recombinant human ECE-1 (22 ± 0.9 nM) and rat NEP (2.3 ± 0.03 µM). Include control inhibitors like thiorphan (NEP-selective) to confirm specificity in enzymatic assays .
  • In vivo : Administer this compound (e.g., 10 mg/kg IV) in rats and measure the absence of angiotensin-I pressor effects to rule out angiotensin-converting enzyme (ACE) cross-reactivity. Monitor plasma atrial natriuretic peptide (ANP) levels to confirm no NEP inhibition at lower doses .

Q. What experimental design considerations are critical when analyzing this compound's role in amyloid-β (Aβ) processing in neurodegenerative models?

  • Methodological Answer : Use SH-SY5Y-APP cells to assess extracellular (eAβ40) and intracellular (iAβ40) levels. Dose-response curves (e.g., 1–100 µM) should include controls like phosphoramidon (PA) to differentiate ECE vs. NEP contributions. Validate findings with orthogonal methods (e.g., Western blotting or ELISA) to resolve discrepancies between Aβ elevation in cell models and in vivo outcomes .

Q. How can contradictory data on this compound's effects across studies be systematically addressed?

  • Methodological Answer :
  • Variable Control : Standardize cell lines (e.g., SH-SY5Y-APP vs. primary neurons) and animal strains (e.g., WKY vs. Sprague-Dawley rats).
  • Concentration Gradients : Use pharmacokinetic data to align in vitro doses (µM range) with achievable plasma concentrations in vivo (e.g., 1–30 mg/kg IV).
  • Pathway Crosstalk : Perform RNA-seq or proteomic profiling to identify off-target interactions, such as matrix metalloproteinases (MMPs), which may confound results in extracellular matrix remodeling studies .

Q. What analytical methods are recommended for assessing this compound's tissue distribution and pharmacokinetics in preclinical models?

  • Methodological Answer : Use LC-MS/MS to quantify this compound and metabolites in plasma and tissues (e.g., lung, kidney). Apply non-compartmental analysis (NCA) to calculate AUC, half-life, and clearance. For receptor-ligand interaction studies, employ surface plasmon resonance (SPR) to measure binding kinetics to ECE-1 versus decoy receptors .

Methodological Best Practices

  • Data Reproducibility : Include batch-specific purity (>98%) and COA documentation for all chemical lots. For in vivo studies, pre-treat animals with water deprivation to standardize hydration states before inducing injury .
  • Statistical Rigor : Use ANOVA with post-hoc Tukey tests for dose-response comparisons. For longitudinal studies (e.g., 24-hour urine analysis), apply mixed-effects models to account for repeated measures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CGS 35066
Reactant of Route 2
CGS 35066

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.